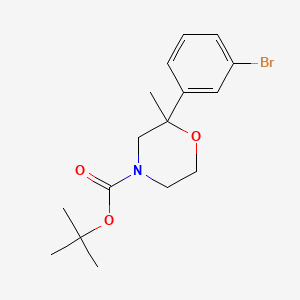

Tert-butyl2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate

Description

tert-Butyl2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate is a morpholine derivative featuring a tert-butyl carboxylate group, a 3-bromophenyl substituent, and a methyl group at the 2-position of the morpholine ring. Morpholine derivatives are widely studied for their conformational flexibility, hydrogen-bonding capabilities, and applications in medicinal chemistry. Structural analogs often vary in ring systems (e.g., azetidinone, carbamate) or substituents (e.g., halogens, aryl groups), influencing physicochemical and biological properties .

Properties

Molecular Formula |

C16H22BrNO3 |

|---|---|

Molecular Weight |

356.25 g/mol |

IUPAC Name |

tert-butyl 2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate |

InChI |

InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-8-9-20-16(4,11-18)12-6-5-7-13(17)10-12/h5-7,10H,8-9,11H2,1-4H3 |

InChI Key |

HRIXMWMIZASTTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CCO1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

Reduction: Reduction reactions can be performed to modify the bromophenyl group or other functional groups within the molecule.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Morpholine vs. Azetidinone Derivatives

Compound 5g (tert-butyl2-(2-(3-bromophenyl)-4-oxo-3-phenoxyazetidin-1-yl)ethylcarbamate, C₂₂H₂₆N₂O₄Br) shares a tert-butyl carbamate and 3-bromophenyl group but incorporates an azetidinone (β-lactam) ring instead of morpholine. Key differences include:

- Ring puckering: Morpholine’s six-membered ring allows for chair or boat conformations, while azetidinone’s four-membered ring exhibits significant puckering strain, affecting reactivity and stability .

- Functional groups : The β-lactam in 5g shows strong IR absorption at 1740 cm⁻¹ (C=O), distinct from morpholine’s ether-linked oxygen .

- Melting point : 5g melts at 148–150°C, suggesting higher crystallinity compared to morpholine derivatives (data unavailable for the target compound) .

Halogen-Substituted Aromatic Compounds

Chalcone derivatives with 3-bromophenyl groups, such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) , highlight the role of halogen substitution:

- Bioactivity : C3 exhibits cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 42.22 μg/mL), attributed to the electron-withdrawing bromine enhancing α,β-unsaturated ketone reactivity .

- Synthesis : Microwave-assisted Claisen-Schmidt condensation yields chalcones efficiently (62.32% for C3), whereas morpholine derivatives may require ring-closing strategies .

tert-Butyl Carbamate Derivatives

tert-Butyl 2-[(3-fluoro-4-methylphenyl)amino]-1-methyl-2-oxoethylcarbamate (C₁₅H₂₁FN₂O₃) shares the tert-butyl carbamate group but lacks a heterocyclic ring. Key comparisons:

- Substituent effects : Fluorine in the analog offers electronegativity but lower lipophilicity compared to bromine, impacting membrane permeability .

Physicochemical and Spectroscopic Properties

Biological Activity

Tert-butyl 2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate is a synthetic compound that belongs to the class of morpholine derivatives. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 324.23 g/mol

- Functional Groups :

- Tert-butyl group

- Bromophenyl moiety

- Carboxylate functional group

The presence of these functional groups contributes to the compound's reactivity and potential interactions with biological targets.

The biological activity of tert-butyl 2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The tert-butyl group can enhance binding affinity, while the morpholine ring may facilitate hydrogen bonding and other interactions critical for modulating biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting various metabolic pathways.

- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways.

Biological Activity

Research indicates that tert-butyl 2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some evidence pointing towards modulation of inflammatory pathways.

- Enzyme Mechanism Studies : It is used as a probe in biochemical assays to study enzyme mechanisms, particularly in understanding how certain enzymes interact with substrates and inhibitors.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of several morpholine derivatives, including tert-butyl 2-(3-bromophenyl)-2-methylmorpholine-4-carboxylate, on specific enzymes involved in metabolic pathways. The results indicated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in diseases associated with enzyme dysregulation.

Case Study 2: Antimicrobial Testing

In vitro testing against various bacterial strains showed that the compound exhibited moderate antibacterial activity. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for several Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 2-(4-bromophenyl)-3-methylmorpholine-4-carboxylate | Benzyl group instead of tert-butyl | Potentially different solubility and reactivity |

| Tert-butyl 2-(3-chlorophenyl)-2-methylmorpholine-4-carboxylate | Chlorine substituent instead of bromine | Varying biological activity compared to brominated derivative |

| Ethyl 2-(3-bromophenyl)-3-methylmorpholine-4-carboxylate | Ethoxy group instead of tert-butoxy | Different volatility and reactivity |

This table highlights the diversity within morpholine derivatives and their varying biological activities, emphasizing the potential for further research into structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.